Ferrugin

Description

Properties

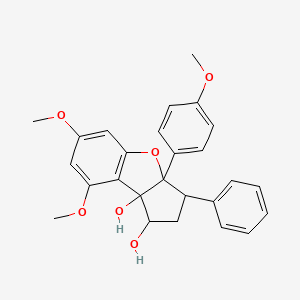

IUPAC Name |

6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZOJQBRVGMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Ferruginol

Introduction: Ferruginol (B158077), a bioactive abietane-type diterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] First isolated in 1939 from the resin of the miro tree (Podocarpus ferrugneus), this phenolic compound is characterized by a tricyclic ring system.[4][5][6] This technical guide provides a comprehensive overview of the natural botanical sources of ferruginol, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis, tailored for researchers, scientists, and drug development professionals.

Natural Sources of Ferruginol

Ferruginol is predominantly synthesized by terrestrial plants, particularly within specific families of conifers and flowering plants.[1][4] Its presence and concentration can vary significantly depending on the plant species, the specific tissue, and environmental conditions.

Primary Botanical Families:

-

Cupressaceae (Cypress Family): This family is a particularly rich source of ferruginol.[4] Species such as Juniperus procera (African Pencil Cedar) and Cupressus arizonica (Arizona Cypress) have been shown to contain notable quantities of the compound.[7][8]

-

Podocarpaceae (Podocarp Family): This is the family from which ferruginol was originally discovered, specifically in Podocarpus ferrugneus.[4]

-

Lamiaceae (Mint Family): Various species within the mint family are also known to produce ferruginol.[2][9][10] This includes medicinal herbs such as those from the Salvia genus.[2]

-

Verbenaceae: Plants belonging to the Verbenaceae family have also been identified as sources of this diterpenoid.[2][4]

In addition to these major families, ferruginol has been detected in plants from the Araucariaceae, Taxaceae, and Martyniaceae families.[4][11]

Distribution within Plant Tissues: Ferruginol is not uniformly distributed throughout the plant. It is a secondary metabolite often found concentrated in specific tissues where it may play a defensive role. The highest concentrations are typically found in:

-

Roots and Bark: These tissues are frequently cited as primary sources of ferruginol.[7]

-

Heartwood and Resin: As a resinous compound, it is a major component of the heartwood and resin of many conifers, such as Cryptomeria japonica.[4][12]

-

Leaves, Seeds, and Cones: Ferruginol has also been quantified in the leaves, seeds, and fruit (cones) of various species.[2][7][8]

Data Presentation: Quantitative Analysis of Ferruginol

The concentration of ferruginol in various natural sources has been a subject of phytochemical investigation. The following table summarizes key quantitative findings from the literature.

| Plant Species | Family | Plant Part | Ferruginol Content (% of extract/oil or µg/g) | Analytical Method |

| Juniperus procera | Cupressaceae | Roots | 4.4 µg/g | HPLC |

| Juniperus procera | Cupressaceae | Leaves | 0.43 µg/g | HPLC |

| Juniperus procera | Cupressaceae | Seeds | 0.42 µg/g | HPLC |

| Cupressus arizonica | Cupressaceae | Branchlets | 10.4% of extract | GC-MS |

| Cupressus arizonica | Cupressaceae | Fruit | 6.0% of extract | GC-MS |

| Cupressus benthamii | Cupressaceae | Leaf Oil | 5.0% of oil | GC-MS |

| Cryptomeria japonica | Cupressaceae | Heartwood | Concentration peaks at the intermediate wood/heartwood border | TOF-SIMS, GC-MS |

Data compiled from references[8][12][13][14][15]. Note: The values for J. procera were reported as µg from a 1g sample, here represented as µg/g.

Experimental Protocols

The successful isolation and quantification of ferruginol rely on robust and validated experimental methodologies. Below are detailed protocols for extraction and analysis based on cited literature.

1. General Extraction Protocol (Methanol Maceration)

This protocol is a general method for obtaining a crude extract enriched with ferruginol from dried plant material.[5]

-

1.1. Material Preparation:

-

Collect the desired plant material (e.g., roots, leaves, bark).

-

Wash the material with distilled water to remove debris and air-dry at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

-

1.2. Maceration:

-

Weigh 1 gram of the powdered plant material and place it in a suitable flask.

-

Add 20 mL of methanol (B129727) to the flask.

-

Seal the flask and place it on an orbital shaker at 120 rpm.

-

Macerate the sample for 5 days at a constant temperature of 28°C.

-

-

1.3. Extract Recovery:

-

Transfer the mixture to centrifuge tubes and separate the solid plant material from the methanol extract by centrifugation at 5000 rpm for 15 minutes.

-

Carefully decant the supernatant (the crude extract).

-

Filter the supernatant through a 0.45 µm nylon syringe filter to remove any remaining fine particles.

-

The resulting filtrate is ready for analytical quantification or further purification steps.

-

2. Analytical Quantification Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying ferruginol in a crude extract.[7][13][15]

-

2.1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: ZOBRAX RX-C18 column (4.6 × 150 mm).[13]

-

Mobile Phase: A suitable gradient or isocratic mixture of methanol and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 27°C.

-

Injection Volume: 1 µL.

-

-

2.2. Standard Curve Preparation:

-

Prepare a stock solution of a pure ferruginol reference standard in methanol.

-

Create a series of standard solutions with known concentrations (e.g., 0.2, 0.4, 0.6, 0.8 µg/mL) by serial dilution of the stock solution.[13][15]

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. A linear regression equation (e.g., y = 967.6x - 44.425, R² = 0.9997 as reported for one study) is derived from this curve.[13][15]

-

-

2.3. Sample Analysis:

-

Inject the filtered plant extract into the HPLC system under the same conditions as the standards.

-

Identify the ferruginol peak in the sample chromatogram by comparing its retention time to that of the reference standard. Confirmation can be achieved by spiking the sample with the standard.[13]

-

Calculate the concentration of ferruginol in the sample using the linear regression equation obtained from the standard curve.

-

3. Identification Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of ferruginol and other volatile/semi-volatile compounds in an extract.[4][5][7]

-

3.1. Sample Derivatization (Optional but Recommended):

-

To improve volatility and thermal stability, the phenolic hydroxyl group of ferruginol can be derivatized.

-

Evaporate a portion of the extract to dryness under a stream of nitrogen.

-

Add N,O-bistrifluoroacetamide (BSTFA) to the dried residue to convert ferruginol into its trimethyl-silyl (TMS) derivative.[4]

-

-

3.2. GC-MS Conditions:

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient is required to separate the components of the extract (e.g., initial temperature of 60°C, ramped to 280°C).

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

-

-

3.3. Identification:

-

Identify ferruginol by comparing the mass spectrum of the corresponding peak with a reference library (e.g., NIST, Wiley).

-

The underivatized ferruginol molecule has a molecular weight of 286 g/mol and will show a corresponding molecular ion peak (m/z = 286) or related fragment ions in the mass spectrum.[4]

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analysis of ferruginol from a plant source.

Caption: Experimental workflow for ferruginol extraction and analysis.

Caption: Simplified signaling pathways affected by ferruginol in cancer cells.

References

- 1. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Ferruginol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Antimalarial activity of abietane ferruginol analogues possessing a phthalimide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical composition and antioxidant activity of extracts from the fruit, leaf, and branchlet of Cupressus arizonica Greene :: BioResources [bioresources.cnr.ncsu.edu]

- 9. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The accumulation pattern of ferruginol in the heartwood-forming Cryptomeria japonica xylem as determined by time-of-flight secondary ion mass spectrometry and quantity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ferruginol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol (B158077), a naturally occurring abietane (B96969) diterpenoid, has garnered significant scientific interest since its discovery due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the history of ferruginol, from its initial discovery and isolation to its characterization and evaluation as a potential therapeutic agent. The document details its natural sources, presents quantitative data on its yield and biological efficacy, outlines key experimental protocols for its extraction and analysis, and elucidates its molecular mechanisms of action through detailed signaling pathway diagrams.

Discovery and Historical Perspective

Ferruginol was first isolated in 1939 by Brandt and Neubauer from the resin of the miro tree, Podocarpus ferrugneus.[1] This discovery marked the entry of a new bioactive natural product into the scientific landscape. Structurally, ferruginol is classified as an abietane diterpene, characterized by a tricyclic ring system.[2] Its chemical formula is C20H30O.[1] Early research focused on its structural elucidation, which was primarily achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] The presence of ferruginol and its derivatives in fossilized resins has also made it a valuable biomarker for paleobotanical studies, helping to understand the distribution of conifer species throughout geological time.[1]

Natural Sources and Isolation

Ferruginol is predominantly found in plants belonging to the Cupressaceae, Podocarpaceae, and Lamiaceae families.[2] The concentration of ferruginol can vary significantly depending on the plant species, the specific part of the plant, and the geographical location.

Quantitative Yield of Ferruginol

The following table summarizes the reported yields of ferruginol from various natural sources.

| Plant Species | Plant Part | Extraction Method | Yield | Reference |

| Juniperus procera | Root | Methanol (B129727) Extraction | 4.4 µg/g | [3][4] |

| Juniperus procera | Leaf | Methanol Extraction | 0.43 µg/g | [3][4] |

| Juniperus procera | Seed | Methanol Extraction | 0.42 µg/g | [3][4] |

Biological Activity and Quantitative Data

Ferruginol exhibits a broad spectrum of pharmacological activities, with its anticancer properties being the most extensively studied. It has also demonstrated significant antibacterial, antioxidant, and anti-inflammatory effects.

Anticancer Activity

The cytotoxic effects of ferruginol have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are presented below.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-T32 | Thyroid Cancer | 12 | [5] |

| A549 | Non-Small Cell Lung Cancer | 33.0 | [6] |

| CL1-5 | Non-Small Cell Lung Cancer | 39.3 | [6] |

| SUM149 | Triple-Negative Breast Cancer | 1.3 - 13 | [5][7] |

| MCF-7 | Breast Cancer | 48.4 | [8] |

| Caco-2 | Colorectal Adenocarcinoma | 24.3 | [8] |

| SK-MEL-28 | Human Melanoma | ~50 | [9] |

Antibacterial Activity

Ferruginol has shown potent activity against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Various tested bacteria | 6.3 - 12.5 | [10] |

Antioxidant Activity

| Assay | Value | Reference |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | A0.50 = 186.28 ± 0.5 µg/mL | [11] |

| Tyrosinase Inhibition | IC50 = 168.5 ± 0.6 µg/mL | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of ferruginol, as well as for assessing its biological activity.

Extraction and Isolation of Ferruginol from Plant Material

This protocol provides a general framework for the extraction and isolation of ferruginol.

1. Sample Preparation:

-

Air-dry the plant material (e.g., roots, leaves) at room temperature.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Methanol Extraction:

-

Macerate 1 gram of the powdered plant material in 20 mL of methanol.

-

Incubate at 28°C for 5 days with constant agitation (120 rpm).

-

Separate the extract from the solid plant material by centrifugation at 5000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm nylon syringe filter.

3. Silica (B1680970) Gel Column Chromatography Purification:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Concentrate the filtered methanol extract under reduced pressure and redissolve it in a minimal amount of the non-polar solvent.

-

Load the concentrated extract onto the top of the silica gel column.

-

Begin elution with 100% hexane (B92381) and gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Identify the fractions containing ferruginol by comparing with a ferruginol standard on the TLC plate.

-

Combine the pure fractions containing ferruginol and evaporate the solvent to obtain the isolated compound.

Characterization of Ferruginol

The structure of the isolated ferruginol can be confirmed using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. Key signals for ferruginol include those for the aromatic protons, the isopropyl group, and the methyl groups.

-

¹³C NMR: Identifies the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of ferruginol on cancer cells.

-

Seed cancer cells (e.g., MDA-T32) in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 24 hours.

-

Treat the cells with varying concentrations of ferruginol (e.g., 0 to 160 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Mechanism of Action: Signaling Pathways

Ferruginol exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

Ferruginol-Induced Apoptosis via MAPK and PI3K/AKT Inhibition

Ferruginol treatment leads to the inhibition of the MAPK and PI3K/AKT signaling cascades, ultimately resulting in apoptotic cell death in cancer cells.

Caption: Ferruginol inhibits the MAPK and PI3K/AKT signaling pathways.

Experimental Workflow for Investigating Ferruginol's Mechanism of Action

The following workflow outlines the key steps to elucidate the molecular mechanisms underlying ferruginol's anticancer activity.

Caption: Workflow for studying ferruginol's anticancer mechanism.

Conclusion

Ferruginol, a diterpenoid of natural origin, continues to be a molecule of significant interest in the field of drug discovery and development. Its well-documented history, established methods for isolation, and potent biological activities, particularly its anticancer effects, make it a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and scientists working to unlock the full therapeutic potential of ferruginol.

References

- 1. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. synarchive.com [synarchive.com]

- 9. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Ferruginol: A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathway, regulatory mechanisms, and experimental methodologies for the plant-derived diterpenoid, ferruginol (B158077).

Introduction

Ferruginol, a phenolic abietane-type diterpenoid, has garnered significant interest within the scientific community due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of ferruginol in plants, detailing the enzymatic cascade from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final product. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the biosynthetic and related pathways to facilitate further research and application.

The Core Biosynthetic Pathway

The biosynthesis of ferruginol is a multi-step process initiated in the plastids and completed in the cytoplasm, involving enzymes from the terpene synthase and cytochrome P450 families.[3][4] The pathway can be broadly divided into two key stages: the formation of the diterpene backbone, miltiradiene (B1257523), and its subsequent oxidative functionalization to yield ferruginol.

Stage 1: Formation of Miltiradiene

The biosynthesis commences with the cyclization of the universal C20 precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), to the intermediate (+)-copalyl diphosphate (B83284) ((+)-CPP). This reaction is catalyzed by a class II diterpene synthase known as (+)-copalyl diphosphate synthase (CPS). Subsequently, a class I diterpene synthase, miltiradiene synthase (KSL), facilitates the rearrangement and further cyclization of (+)-CPP to produce the key olefin intermediate, miltiradiene.[5][6] In some organisms, such as the lycophyte Selaginella moellendorffii, a bifunctional diterpene synthase (diTPS) can catalyze both of these steps.[7]

Stage 2: Oxidation of Miltiradiene to Ferruginol

The final and crucial step in ferruginol biosynthesis is the conversion of miltiradiene. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP76AH subfamily.[8][9] Initially, it was believed that a single enzyme directly hydroxylated and aromatized miltiradiene to ferruginol.[8] However, more recent research has clarified that this is a stepwise process. Miltiradiene first undergoes aromatization to form abietatriene, which is then hydroxylated at the C12 position by the CYP76AH enzyme to yield ferruginol.[10] This oxidation is a unique four-electron cascade.[3][8] Members of the CYP76AH subfamily, such as CYP76AH1 from Salvia miltiorrhiza and CYP76AH4 from Rosmarinus officinalis, have been identified as key enzymes in this conversion.[8][10]

Quantitative Data on Ferruginol Biosynthesis

The following table summarizes key quantitative data related to the enzymes and heterologous production of ferruginol.

| Enzyme/System | Organism | Substrate | Product | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Yield | Reference |

| CYP76AH1 | Salvia miltiorrhiza | Miltiradiene | Ferruginol | 13 ± 3 | - | 3.4 x 105 | - | [3] |

| Heterologous Production | Saccharomyces cerevisiae | - | Ferruginol | - | - | - | 10.5 mg/L | [3][8] |

| Heterologous Production | Corynebacterium glutamicum | Glucose | Miltiradiene | - | - | - | 237.46 ± 34.8 mg/L | [4][11] |

| Heterologous Production | Corynebacterium glutamicum | Glucose | Ferruginol | - | - | - | 107.34 ± 1.2 mg/L | [4][11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate and engineer the ferruginol biosynthetic pathway.

Heterologous Expression and in vitro Enzyme Assays

A common approach to characterize the function of biosynthetic enzymes is through heterologous expression in microbial hosts followed by in vitro assays.

1. Recombinant Protein Expression in E. coli or S. cerevisiae

-

The coding sequences of the candidate genes (e.g., CPS, KSL, CYP76AH) are cloned into appropriate expression vectors.

-

For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is essential for their activity.[3]

-

The recombinant plasmids are transformed into a suitable expression host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae WAT11U.[3]

-

Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

2. Microsomal Preparation (for P450 enzymes)

-

Yeast or bacterial cells expressing the P450 and CPR are harvested and lysed.

-

The cell lysate is subjected to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound P450 enzymes.

3. In vitro Enzyme Assay

-

The microsomal preparation (or purified soluble enzyme) is incubated with the substrate (e.g., GGPP for CPS, (+)-CPP for KSL, or miltiradiene for CYP76AH) in a suitable buffer.

-

For P450-catalyzed reactions, a source of reducing equivalents, such as NADPH, is required.[3]

-

The reaction is allowed to proceed for a defined period and then quenched.

4. Product Analysis

-

The reaction products are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, often after derivatization (e.g., silylation).[1]

Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and confirm pathway intermediates.

1. Labeled Precursor Feeding

-

A labeled precursor, such as 13C-glucose, is fed to the plant or microbial culture producing ferruginol.[3]

-

The labeled precursor is incorporated into the biosynthetic pathway.

2. Extraction and Analysis

-

After a designated time, the target compounds (e.g., miltiradiene, ferruginol) are extracted.

-

The mass spectra of the extracted compounds are analyzed to determine the incorporation of the stable isotope, confirming their biosynthetic origin.[3]

Visualizing the Pathway and Workflows

Biosynthetic Pathway of Ferruginol

Caption: The enzymatic conversion of GGPP to ferruginol.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization.

Conclusion

The biosynthesis of ferruginol in plants is a well-defined pathway involving a series of enzymatic reactions that convert the primary metabolite GGPP into a specialized diterpenoid. The identification and characterization of the key enzymes, particularly the CYP76AH subfamily, have paved the way for the heterologous production of ferruginol in microbial systems. This opens up possibilities for the sustainable production of this valuable bioactive compound for pharmaceutical and other applications. Further research into the regulatory networks governing this pathway in plants will provide deeper insights and potentially new strategies for enhancing its production.

References

- 1. Ferruginol - Wikipedia [en.wikipedia.org]

- 2. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uncovering a miltiradiene biosynthetic gene cluster in the Lamiaceae reveals a dynamic evolutionary trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and mechanistic insights into the precise product synthesis by a bifunctional miltiradiene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of CYP76AH4 clarifies phenolic diterpenoid biosynthesis in the Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of ferruginol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferruginol (B158077) is a naturally occurring phenolic diterpene of the abietane (B96969) chemical class, characterized by a tricyclic ring system.[1] First identified in 1939 from the resin of the miro tree (Podocarpus ferrugneus), it has since been isolated from various conifer species, particularly within the Cupressaceae and Podocarpaceae families, as well as from plants in the Lamiaceae and Verbenaceae families.[2] Ferruginol has garnered significant attention from the scientific community for its diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, antioxidant, and gastroprotective properties.[3][4][5] This document provides an in-depth overview of the physical and chemical properties of ferruginol, along with detailed experimental protocols and an exploration of its known mechanisms of action.

Physical and Chemical Properties

Ferruginol is a hydrophobic and lipophilic compound, a characteristic that dictates its solubility and influences its handling in experimental settings.[6] Its core structure is a tricyclic diterpenoid derived from terrestrial plants. The quantitative physical and chemical properties of ferruginol are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | [][8] |

| Synonyms | (+)-Ferruginol, trans-Ferruginol, Podocarpa-8,11,13-trien-12-ol, 13-isopropyl- | [][9] |

| CAS Number | 514-62-5 | [3][][8][9][10] |

| Molecular Formula | C₂₀H₃₀O | [3][9][10] |

| Molecular Weight | 286.45 g/mol | [3][8][9][10] |

| Appearance | Powder | [3][] |

| Melting Point | 56-57 °C | [] |

| Boiling Point | 388.1 ± 31.0 °C (Predicted) | [] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [] |

| Purity | ≥90% to ≥98% (Commercial preparations) | [3][] |

| InChI | InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 | [][8][9] |

| InChIKey | QXNWVJOHUAQHLM-AZUAARDMSA-N | [] |

| SMILES | CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | [10] |

Solubility

Due to its hydrophobic and lipophilic nature, ferruginol has poor solubility in aqueous solutions like cell culture media.[6]

-

Recommended Solvents for Stock Solutions : Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions for biological research.[6] Other organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate, and acetone (B3395972) can also be used.[3][6]

-

Precipitation Issues : A common experimental challenge is the precipitation of ferruginol when a DMSO stock solution is diluted into an aqueous medium.[6] This occurs as the hydrophobic compound is forced out of solution in the aqueous environment.[6]

Biological and Pharmacological Activities

Ferruginol exhibits a wide spectrum of biological activities, making it a compound of high interest for drug development.

-

Anticancer Activity : It has demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including gastric, prostate, lung, cervical, breast, colon, and melanoma.[2][] Its antitumor properties have been observed both in vitro and in vivo.[2] Ferruginol can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, such as the activation of caspases and the suppression of cell survival signaling pathways.[2][]

-

Anti-inflammatory Properties : Studies in mice have shown that ferruginol possesses anti-inflammatory effects against induced ulcerative colitis.

-

Gastroprotective Effects : Ferruginol acts as a gastroprotective agent, offering protection against gastric lesions in animal models.

-

Antimicrobial and Antifungal Activity : The compound has known antibacterial activity and is effective against wood-rot fungi.[3]

-

Antioxidant Activity : Ferruginol has demonstrated antioxidant properties, although its efficacy can vary depending on the assay conditions.[11][12] It has shown stronger activity than carnosic acid and α-tocopherol in inhibiting linoleic acid oxidation under non-solvent conditions.[12]

Experimental Methodologies

This section details the protocols for the analysis, quantification, and in vitro testing of ferruginol as cited in the literature.

Isolation and Analysis

Ferruginol is primarily isolated from natural sources, particularly the wood and resin of conifer trees. Its analysis typically involves chromatographic and spectrometric techniques.

General Protocol for Sample Analysis: The analysis of ferruginous from a solid sample (e.g., fossil resin, plant tissue) generally follows a standardized workflow.

-

Sample Preparation : The raw sample is physically crushed to increase surface area.

-

Derivatization : To improve volatility for gas chromatography, molecules are converted into trimethyl-silyl (TMS) derivatives using reagents like N,O-bistrifluoroacetamide (BSTFA).

-

Chemical Extraction : The derivatized sample is chemically extracted and fractionated using a sequence of eluents with increasing polarity, such as hexane (B92381) (neutral fraction), dichloromethane (aromatic fraction), and methanol (B129727) (polar fraction).

-

GC-MS Analysis : The aromatic fraction, which contains ferruginol, is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Ferruginol is identified by its molecular weight (m/z 286) and its characteristic fragmentation pattern, which is compared against library data.

-

Further Analysis : Techniques like Cross Polarization/Magic Angle Spinning Nuclear Magnetic Resonance (13C-CPMAS-NMR) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can provide more detailed structural analysis and surface imaging.

Protocols for In Vitro Assays

Preparing Ferruginol for Cell Culture: Proper preparation is critical to avoid solubility issues and ensure accurate results in cell-based assays.

-

Stock Solution : Prepare a high-concentration stock solution of ferruginol in 100% DMSO.

-

Stepwise Dilution : To prevent precipitation, do not add the DMSO stock directly to a large volume of aqueous cell culture medium.[6] Instead, perform a pre-dilution in a small volume of serum-containing medium or buffer.[6] Vortexing during this step helps facilitate the binding of ferruginol to proteins like albumin, which aids in keeping it solubilized.[6]

-

Final Concentration : The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5% and preferably at 0.1% or lower, to avoid solvent-induced toxicity.[6]

-

Vehicle Control : Always include a vehicle control in experiments, which consists of cells treated with the same final concentration of DMSO without the compound.[6]

Cytotoxicity and Apoptosis Assays:

-

Cell Proliferation : The antiproliferative activity of ferruginol can be assessed using the Sulforhodamine B (SRB) staining assay after a defined incubation period (e.g., 48 hours).[2]

-

Apoptosis Induction : Nuclear morphology changes associated with apoptosis can be visualized by staining cells with DAPI.[2]

-

Mitochondrial Membrane Potential : The effect on mitochondrial membrane potential, an early indicator of apoptosis, can be measured.[13]

-

Caspase Activation : The activity of key executioner caspases, such as caspase-3 and caspase-7, can be quantified to confirm the apoptotic pathway.[2][13]

Mechanism of Action in Cancer

Ferruginol's anticancer effects are mediated through the modulation of key cellular signaling pathways. In human prostate cancer cells, it has been found to induce cell death by suppressing survival signaling pathways. Specifically in PC3 prostate cancer cells, ferruginol activates caspases and promotes the translocation of the Apoptosis-Inducing Factor (AIF) into the nucleus.[] In melanoma cells, its apoptotic effects are mediated through the p38 mitogen-activated protein kinase (p-p38) and NF-κB pathways.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ferruginol | CAS:514-62-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. Ferruginol | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 8. trans-Ferruginol | C20H30O | CID 442027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ferruginol [webbook.nist.gov]

- 10. Ferruginol | 514-62-5 | FF29416 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Ferruginol in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which ferruginol (B158077), a natural abietane (B96969) diterpenoid, exerts its anticancer effects. Ferruginol has been shown to selectively inhibit the growth of various cancer cells by modulating a network of cellular processes, including the induction of apoptosis, cell cycle arrest, and the suppression of key pro-survival signaling pathways.[1][2][3] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to facilitate further investigation and drug development efforts.

Core Mechanisms of Action

Ferruginol's anticancer activity is not attributed to a single mode of action but rather to a multi-targeted assault on cancer cell biology. The primary mechanisms include the robust induction of apoptosis via mitochondrial and extrinsic pathways, arrest of the cell division cycle, and inhibition of critical signaling cascades that promote tumor growth and survival.

Induction of Apoptosis

A predominant mechanism of ferruginol is the induction of programmed cell death, or apoptosis, in cancer cells.[4][5] This is achieved through the engagement of both the intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of a cascade of caspase enzymes.

-

Generation of Reactive Oxygen Species (ROS): Ferruginol treatment leads to a significant, dose-dependent increase in intracellular ROS levels.[1][3] This oxidative stress is a key initiator of the apoptotic process, causing damage to cellular components, including mitochondria.[1]

-

Mitochondrial Dysfunction: The surge in ROS leads to the disruption of the mitochondrial membrane potential (MMP).[1][3] This event is a critical point of no return in the apoptotic process.

-

Modulation of Bcl-2 Family Proteins: Ferruginol alters the balance of pro- and anti-apoptotic proteins. It causes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][4] This shift increases mitochondrial outer membrane permeabilization.

-

Caspase Activation: The disruption of the mitochondria leads to the release of cytochrome c, which activates the intrinsic pathway initiator, caspase-9.[4] Ferruginol has also been shown to activate caspase-8, the initiator of the extrinsic pathway.[4] Both pathways converge to activate the executioner caspase, caspase-3, which cleaves essential cellular substrates, including PARP, culminating in cell death.[4][6]

References

- 1. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ferruginol induced apoptosis on SK-Mel-28 human malignant melanoma cells mediated through P-p38 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferruginol: A Technical Guide to its Ethnobotanical Significance and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol (B158077), a bioactive abietane (B96969) diterpene, has a rich history of use in traditional medicine across various cultures. This technical guide provides a comprehensive overview of the ethnobotanical applications of ferruginol-containing plants and delves into the pharmacological evidence that substantiates its traditional uses. Quantitative data on its biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and drug development efforts.

Introduction: Ferruginol in Traditional Medicine

Ferruginol was first isolated in 1939 from the resin of the miro tree, Podocarpus ferrugneus.[1][2] Plants containing ferruginol, primarily from the Cupressaceae, Podocarpaceae, and Lamiaceae families, have been utilized in traditional medicine for their anti-inflammatory, antimicrobial, and other therapeutic properties.[1] For instance, Juniperus procera, a plant known to contain ferruginol, is traditionally used in Saudi Arabia to treat jaundice, gastrointestinal issues, and inflammatory conditions like rheumatism and gout.[3] Similarly, the resin of Araucaria araucana, which contains diterpenes like ferruginol, has been applied topically in Chilean traditional medicine to manage skin inflammation and bruises.[4] These historical applications have spurred scientific investigation into the pharmacological activities of ferruginol.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the diverse biological activities of ferruginol, providing a basis for comparison and evaluation of its therapeutic potential.

Table 1: Anticancer Activity of Ferruginol (IC50/GI50 Values)

| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| MDA-T32 | Thyroid Cancer | 12 | [5] |

| Normal Thyrocyte | Normal Thyroid Cells | 92 | [5] |

| A549 | Non-Small Cell Lung Cancer | 33.0 | [6] |

| CL1-5 | Non-Small Cell Lung Cancer | 39.3 | [6] |

| SK-MEL-28 | Human Malignant Melanoma | ~50 | [7] |

| AGS | Human Gastric Epithelial Cells | 24 | [8] |

| MRC-5 | Human Lung Fibroblasts | 26 | [8] |

| SUM149 | Triple-Negative Breast Cancer | - | [9] |

| MDA-MB231 | Triple-Negative Breast Cancer | - | [9] |

| T47D | Breast Cancer | - | [9] |

| MCF-7 | Breast Cancer | 19 | [7] |

Table 2: Anti-inflammatory Activity of Ferruginol

| Assay Model | Parameter Measured | Activity | Reference |

| Arachidonic Acid (AA)-induced Mouse Ear Edema | % Edema Reduction | 21.0 ± 2.1% at 1.4 µmol/mouse | [10] |

| 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Mouse Ear Edema | % Edema Reduction | 20.4 ± 3.1% at 1.4 µmol/mouse | [10] |

| HCl/EtOH-induced Gastric Lesions (mice) | % Inhibition of Lesions | 60% at 25 mg/kg | [8] |

| Subacute Gastric Lesions (rats) | Curative Ratio | 36.0% at 25 mg/kg; 92.5% at 50 mg/kg | [8] |

Table 3: Antimicrobial and Antiviral Activity of Ferruginol and its Analogues

| Organism/Virus | Assay Type | Compound | MIC/EC50 (µM) | Reference |

| Human Coronavirus 229E | Antiviral Assay | Ferruginol Analogue | - | [11] |

| SARS-CoV | CPE Reduction | Ferruginol | 1.39 | [11] |

| Dengue Virus type 2 | Antiviral Assay | Ferruginol Analogue 8 | 1.4 | [12] |

| Human Herpesvirus 1 | Antiviral Assay | Ferruginol Analogue 8 | 14.5 | [12] |

| Human Herpesvirus 2 | Antiviral Assay | Ferruginol Analogue 8 | - | [12] |

| Plasmodium falciparum (3D7) | Antimalarial | Ferruginol Analogue 3 | 0.086 | [13] |

| Plasmodium falciparum (K1) | Antimalarial | Ferruginol Analogue 3 | 0.201 | [13] |

Table 4: Antioxidant Activity of Ferruginol

| Assay | Parameter | Result | Reference |

| Human Erythrocyte Membrane Lipoperoxidation | IC50 | 1.4 µM | [8] |

| DPPH Radical Scavenging | IC50 | 121.6 ± 0.5 µg/mL | [14] |

| ABTS Radical Scavenging | IC50 | 136.8 ± 1.6 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ferruginol's bioactivities.

Extraction and Isolation of Ferruginol from Juniperus procera

This protocol is adapted from methodologies described for the extraction of ferruginol from Juniperus procera.[4][15]

-

Plant Material Preparation:

-

Wash the plant material (e.g., roots, leaves) with distilled water and air-dry at room temperature.

-

Grind the dried material into a fine powder.

-

-

Methanol Extraction:

-

Macerate 1 gram of the powdered plant material in 20 mL of methanol.

-

Agitate the mixture at 120 rpm for 5 days at 28°C.[4]

-

-

Centrifugation and Filtration:

-

Purification by Silica (B1680970) Gel Column Chromatography:

-

Column Preparation: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing ferruginol.

-

Combine the pure fractions and evaporate the solvent to obtain isolated ferruginol.

-

Cell Viability Assessment (MTT Assay)

This protocol is a standard procedure for determining the cytotoxic effects of ferruginol on cancer cell lines.[1][2][16][17]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of ferruginol (or vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[2]

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins in ferruginol-treated cells, providing insights into its mechanism of action.[18][19][20][21]

-

Protein Extraction:

-

Treat cells with ferruginol for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD camera-based imager or X-ray film.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Anti-inflammatory Assessment (TPA-Induced Mouse Ear Edema)

This model is used to evaluate the topical anti-inflammatory activity of ferruginol.[22][23]

-

Animal Model: Use male mice (e.g., C57BL/6J).

-

Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., ethanol (B145695) or acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Topically apply ferruginol (dissolved in a vehicle) to the right ear shortly before or after TPA application. The control group receives the vehicle only. A reference anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Edema Measurement: After a specific time (e.g., 4-6 hours), sacrifice the mice and take a circular biopsy from both ears using a punch.

-

Analysis: Weigh the biopsies to determine the extent of edema. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.

Signaling Pathways and Mechanisms of Action

Ferruginol exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anticancer Signaling Pathways

Ferruginol has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting pro-survival signaling pathways.

Caption: Ferruginol inhibits PI3K/AKT and MAPK pathways, promoting apoptosis.

Anti-inflammatory Signaling Pathway

Ferruginol's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway.

Caption: Ferruginol inhibits the NF-κB pathway, reducing inflammation.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of ferruginol's biological activities.

Caption: Workflow for isolation and bioactivity screening of ferruginol.

Conclusion

Ferruginol, a natural compound with deep roots in traditional medicine, demonstrates a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to further explore and harness the therapeutic benefits of ferruginol. Continued investigation into its molecular targets and in vivo efficacy is warranted to translate its traditional use into modern clinical applications.

References

- 1. atcc.org [atcc.org]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastroprotective and ulcer healing effect of ferruginol in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-herpetic and anti-dengue activity of abietane ferruginol analogues synthesized from (+)-dehydroabietylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of Ferruginol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the natural diterpenoid, ferruginol (B158077). The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development, facilitating the identification, characterization, and further investigation of this bioactive compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ferruginol. This quantitative information is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the ferruginol molecule. The data presented here were obtained in deuterated chloroform (B151607) (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for Ferruginol (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 1.65 | m | |

| H-1β | 2.20 | m | |

| H-2α | 1.60 | m | |

| H-2β | 1.75 | m | |

| H-3α | 1.45 | m | |

| H-3β | 1.55 | m | |

| H-5α | 1.85 | dd | 12.4, 2.0 |

| H-6α | 1.90 | m | |

| H-6β | 1.70 | m | |

| H-7α | 2.85 | m | |

| H-7β | 2.85 | m | |

| H-11 | 6.65 | s | |

| H-14 | 6.80 | s | |

| H-15 | 3.15 | sept | 6.9 |

| H-16 | 1.22 | d | 6.9 |

| H-17 | 1.22 | d | 6.9 |

| H-18 | 0.92 | s | |

| H-19 | 0.94 | s | |

| H-20 | 1.18 | s | |

| 12-OH | 4.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for Ferruginol (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 38.9 |

| C-2 | 19.2 |

| C-3 | 41.6 |

| C-4 | 33.5 |

| C-5 | 50.3 |

| C-6 | 19.4 |

| C-7 | 30.2 |

| C-8 | 134.5 |

| C-9 | 126.8 |

| C-10 | 37.8 |

| C-11 | 110.5 |

| C-12 | 151.2 |

| C-13 | 145.8 |

| C-14 | 115.1 |

| C-15 | 26.8 |

| C-16 | 22.7 |

| C-17 | 22.7 |

| C-18 | 33.3 |

| C-19 | 21.6 |

| C-20 | 24.8 |

Infrared (IR) Spectroscopy

The infrared spectrum of ferruginol reveals the presence of key functional groups. The following table outlines the expected characteristic absorption bands for ferruginol based on its molecular structure.

Table 3: Expected Infrared (IR) Absorption Bands for Ferruginol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600-3200 | O-H stretch (broad) | Phenolic Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Alkyl C-H (sp³) |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| ~1465, ~1380 | C-H bend | Alkyl C-H |

| ~1200 | C-O stretch | Phenol |

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elemental composition of ferruginol. Ferruginol has a molecular formula of C₂₀H₃₀O and a molecular weight of 286.45 g/mol .[1]

Table 4: Mass Spectrometry Data for Ferruginol

| m/z | Ion | Method |

| 286 | [M]⁺ | GC-MS (EI) |

| 271 | [M-CH₃]⁺ | GC-MS (EI) |

| 201 | [M-C₆H₁₃]⁺ | GC-MS (EI) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure ferruginol (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent signal of CDCl₃ (δ 77.16 ppm).

-

2D NMR: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, various 2D NMR experiments are employed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of pure, dry ferruginol is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.

-

The mixture is thoroughly ground and mixed until a homogenous, fine powder is obtained.

-

A portion of the mixture is transferred to a pellet-forming die and pressed under high pressure to form a thin, transparent pellet. It is crucial to minimize exposure to moisture to avoid a broad water peak around 3200 cm⁻¹.[3]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of an empty KBr pellet is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: For GC-MS analysis, a derivatization step is often employed to increase the volatility of ferruginol.

-

The sample is physically crushed.

-

N,O-bistrifluoroacetamide (BSTFA) is used to convert the phenolic hydroxyl group into a trimethylsilyl (B98337) (TMS) derivative.[1]

-

The derivatized sample is then extracted into a suitable solvent, such as hexane (B92381) or dichloromethane.[1]

Instrumentation and Data Acquisition: The derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: A capillary column (e.g., DB-5MS) is used to separate the components of the sample. The oven temperature is programmed to ramp up to ensure good separation. Helium is typically used as the carrier gas.

-

Mass Spectrometry: The separated components are ionized, commonly by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum. Ferruginol can be identified by its characteristic retention time and mass spectrum.[1]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like ferruginol.

Caption: Workflow for the isolation and spectroscopic identification of ferruginol.

References

In Silico Prediction of Ferruginol Targets: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol (B158077), a bioactive abietane (B96969) diterpene derived from various plant species, has demonstrated significant potential as a therapeutic agent, exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The advancement of in silico computational methodologies has provided a powerful and efficient avenue to explore the molecular mechanisms of ferruginol, predict its biological targets, and assess its drug-likeness. This technical guide offers a comprehensive overview of the computational approaches used to predict the biological targets of ferruginol. It provides detailed protocols for molecular docking and network pharmacology, summarizes quantitative data on predicted and experimentally validated targets, and visualizes the key signaling pathways implicated in ferruginol's bioactivity.

Introduction to Ferruginol and In Silico Target Prediction

Ferruginol is a phenolic diterpenoid with a growing body of evidence supporting its therapeutic potential.[1] Of particular interest is its cytotoxic effect against various cancer cell lines, where it has been shown to induce apoptosis and inhibit key cell signaling pathways involved in tumor progression.[1] Traditional drug discovery methods are often characterized by long timelines and high costs. In silico approaches, such as virtual screening, molecular docking, and network pharmacology, present a potent alternative by enabling the rapid screening of extensive compound libraries and the identification of potential protein targets, thereby accelerating the initial phases of drug development.[1]

This guide will detail the structured workflow for the computational prediction of ferruginol's bioactivity, integrating various in silico techniques to construct a comprehensive profile of its potential therapeutic applications.

In Silico Methodologies and Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[3] This method is instrumental in identifying potential protein targets for ferruginol and elucidating the specific molecular interactions that drive its biological activity.

Detailed Protocol: Molecular Docking of Ferruginol using AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking analysis of ferruginol against a protein target, using the widely adopted AutoDock Vina software.

-

Preparation of the Protein Receptor:

-

Obtain the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (RCSB PDB).

-

Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

-

Prepare the receptor file for docking by adding polar hydrogens and assigning partial charges. This is typically done using AutoDock Tools (ADT). The final output should be in the PDBQT file format.[4][5]

-

-

Preparation of the Ligand (Ferruginol):

-

Obtain the 3D structure of ferruginol. This can be done by retrieving the structure from a chemical database like PubChem and saving it in a PDB file format.

-

Using ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process. The prepared ligand file should also be saved in the PDBQT format.[6]

-

-

Grid Box Generation:

-

Define a three-dimensional grid box that encompasses the binding site of the target protein.[3] The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[3] This step is crucial for directing the docking algorithm to the region of interest.

-

-

Docking Simulation with AutoDock Vina:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box coordinates, and the name of the output file.

-

Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.

-

AutoDock Vina will generate multiple binding poses of ferruginol within the receptor's binding site, each with a corresponding binding affinity score in kcal/mol.[3]

-

-

Analysis of Results:

-

The binding poses are ranked based on their binding energy scores, with the most negative value indicating the most favorable binding affinity.[3]

-

Visualize the top-ranked poses and analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between ferruginol and the amino acid residues of the target protein using software like PyMOL or Discovery Studio Visualizer.

-

Network Pharmacology

Network pharmacology is a systems-level approach that investigates the complex interactions between drug molecules, their multiple targets, and the broader biological network.[7][8] This methodology is particularly well-suited for natural products like ferruginol, which often exhibit polypharmacological effects.

Detailed Protocol: Network Pharmacology Analysis of Ferruginol

-

Identification of Ferruginol and its Putative Targets:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for ferruginol from a database like PubChem.

-

Use the SMILES string as input for target prediction web servers such as SwissTargetPrediction, BindingDB, or PharmMapper to identify potential protein targets.[9]

-

-

Collection of Disease-Associated Genes:

-

Identify the disease of interest (e.g., a specific type of cancer, inflammatory disease).

-

Compile a list of genes associated with this disease from databases such as GeneCards, OMIM (Online Mendelian Inheritance in Man), and CTD (Comparative Toxicogenomics Database).

-

-

Network Construction and Analysis:

-

Identify the common genes between the list of ferruginol's putative targets and the list of disease-associated genes. These overlapping genes are the potential therapeutic targets of ferruginol for that specific disease.

-

Construct a Protein-Protein Interaction (PPI) network of these common targets using the STRING database. Set a confidence score (e.g., >0.4) to ensure high-quality interactions.[10]

-

Visualize and analyze the PPI network using software like Cytoscape.[10] Key topological parameters such as degree, betweenness centrality, and closeness centrality can be calculated to identify "hub" proteins that may play a critical role in the network.

-

-

Pathway and Functional Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of common target genes using tools like DAVID or Metascape. This will reveal the biological processes, molecular functions, and signaling pathways that are significantly modulated by ferruginol.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the pharmacokinetic profile and safety of a drug candidate. In silico ADMET prediction is a valuable tool for early-stage assessment of a compound's drug-likeness.[9]

Protocol: ADMET Prediction using SwissADME

-

Input Ferruginol Structure:

-

Execution and Analysis:

-

Run the prediction. The server will compute a range of parameters.

-

Pharmacokinetic Properties: Analyze predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.[9]

-

Drug-Likeness: Evaluate Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.[9]

-

Medicinal Chemistry Friendliness: Check for any structural alerts that may indicate potential toxicity or metabolic instability.

-

Bioavailability Radar: The "Bioavailability Radar" provides a quick visual assessment of drug-likeness based on six key physicochemical properties.[12]

-

Predicted and Validated Targets of Ferruginol

In silico studies, complemented by experimental validation, have identified several potential targets for ferruginol.

Quantitative Data from Molecular Docking Studies

The following table summarizes the predicted binding affinities of ferruginol with various protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Therapeutic Area | Reference |

| SARS-CoV-2 3CLpro | 6M2N | -8.854 to -13.398 | Antiviral | [1] |

| Bcl-2 | 2O2F | -7.5 | Anticancer | [3] |

| PI3K | - | - | Anticancer | - |

| AKT | - | - | Anticancer | - |

| p38 MAPK | - | - | Anticancer | - |

Note: Some predicted binding affinities are not available in the provided search results and are indicated with a hyphen. Further targeted literature searches would be required to populate these fields.

Experimentally Validated Activity

The following table presents experimentally determined half-maximal inhibitory concentrations (IC50) of ferruginol against various cancer cell lines, validating its cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-T32 | Thyroid Cancer | 12 | [13] |

| Normal Human Thyrocyte | - | 92 | [13] |

| SK-MEL-28 | Melanoma | ~50 | [15] |

Key Signaling Pathways and Visualizations

In silico predictions and experimental studies have implicated ferruginol in the modulation of several critical signaling pathways involved in cancer progression.

PI3K/AKT/mTOR Signaling Pathway

Ferruginol has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. It has been observed to decrease the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[13]

Caption: Ferruginol's inhibition of the PI3K/AKT/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Studies have indicated that ferruginol can suppress this pathway by decreasing the expression of p38 MAPK.[13]

Caption: Ferruginol's inhibitory effect on the MAPK signaling pathway.

General In Silico Workflow

The overall process of predicting ferruginol's targets and mechanisms can be visualized as a logical workflow, integrating the various computational techniques discussed.

Caption: A generalized workflow for in silico target prediction of ferruginol.

Conclusion

The integration of in silico methodologies provides a robust framework for the systematic investigation of ferruginol's therapeutic potential. Molecular docking, network pharmacology, and ADMET prediction collectively enable the rapid identification of molecular targets, elucidation of mechanisms of action, and assessment of drug-likeness. The predicted inhibition of key oncogenic pathways, such as PI3K/AKT and MAPK, is supported by experimental data, underscoring the validity of these computational approaches. This guide provides researchers with a foundational understanding and detailed protocols to further explore and develop ferruginol and its derivatives as promising candidates for novel therapeutics. Future work should focus on expanding the range of targets investigated through virtual screening and validating these computational predictions with rigorous in vitro and in vivo experimental assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Network Pharmacology: A New Approach for Chinese Herbal Medicine Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. swissadme.ch [swissadme.ch]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

- 14. youtube.com [youtube.com]

- 15. Molecular Docking and Molecular Dynamics Simulation Studies of Triterpenes from Vernonia patula with the Cannabinoid Type 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Extraction of Ferruginol from Sequoia sempervirens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferruginol (B158077), a bioactive abietane (B96969) diterpene, has been identified as a constituent of Sequoia sempervirens (Coast Redwood), particularly in its cones and heartwood.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, including anti-tumor and antimicrobial activities.[1][3] These application notes provide detailed methodologies for the extraction and purification of ferruginol from Sequoia sempervirens, offering a comparative overview of different techniques to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of ferruginol. Below is a summary of common extraction techniques with their respective advantages and disadvantages. While specific quantitative data for ferruginol yield from Sequoia sempervirens is not extensively reported in the public domain, this table provides a qualitative comparison based on general principles and findings from related studies.